molecular formula C10H15BrO3 B12628707 6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester CAS No. 921226-71-3

6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester

Katalognummer: B12628707
CAS-Nummer: 921226-71-3
Molekulargewicht: 263.13 g/mol
InChI-Schlüssel: KZMPAKWKNQZWHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester is a chemical compound with the molecular formula C10H15BrO3. It is characterized by the presence of a heptenoic acid backbone with a bromine atom, a methyl group, and an oxo group attached to the second carbon, and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester typically involves the esterification of 6-heptenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The bromination and introduction of the oxo group can be achieved through a series of reactions involving bromine and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and oxo group play a crucial role in its reactivity and binding affinity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propanoic acid, 2-bromo-2-methyl-, ethyl ester: Similar structure with a shorter carbon chain.

    Heptanoic acid, 3-bromo-2-oxo-, ethyl ester: Similar structure with different positioning of the bromine and oxo groups.

Uniqueness

6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester is unique due to its specific combination of functional groups and the presence of a double bond in the heptenoic acid backbone

Eigenschaften

CAS-Nummer

921226-71-3

Molekularformel

C10H15BrO3

Molekulargewicht

263.13 g/mol

IUPAC-Name

ethyl 2-bromo-2-methyl-3-oxohept-6-enoate

InChI

InChI=1S/C10H15BrO3/c1-4-6-7-8(12)10(3,11)9(13)14-5-2/h4H,1,5-7H2,2-3H3

InChI-Schlüssel

KZMPAKWKNQZWHJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C)(C(=O)CCC=C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.